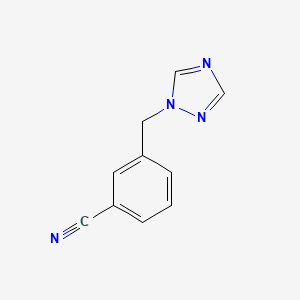

3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

Descripción general

Descripción

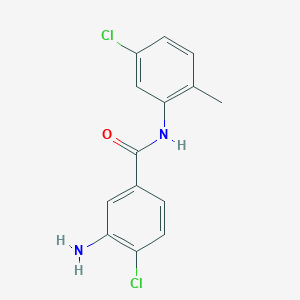

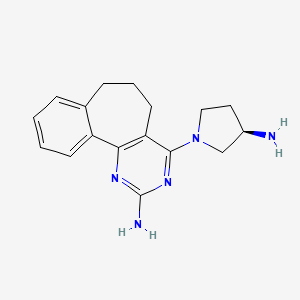

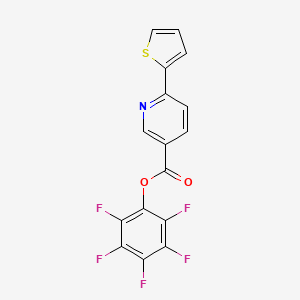

“3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” is a chemical compound with the molecular formula C10H8N4 . It is related to a class of compounds known as 1,2,4-triazoles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .Molecular Structure Analysis

The molecular structure of “3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” consists of a benzonitrile group attached to a 1,2,4-triazole ring via a methylene bridge . The molecular weight of this compound is 184.2 .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

This compound is an intermediate in the synthesis of Letrozole , an antineoplastic used in the treatment of breast cancer . Letrozole works by inhibiting aromatase, thereby lowering estrogen levels and slowing the growth of cancers that require estrogen to grow.

Agrochemical Research

Derivatives of 1,2,4-triazol have been explored as potential agrochemicals. For instance, they can function as root growth stimulants by influencing the levels of endogenous hormones such as IAA, ABA, and GA3, which play a crucial role in controlling primary root development .

Antimicrobial Activity

1,2,4-Triazole derivatives exhibit a wide range of biological activities including antibacterial and antifungal properties. These compounds can be designed to target specific microbial pathways and inhibit the growth of harmful bacteria and fungi .

Cancer Research

Compounds containing the 1,2,4-triazole scaffold are present in many pharmaceuticals used in drug discovery studies against cancer cells. They are studied for their potential to inhibit cancer cell proliferation and could be part of novel anticancer therapies .

Enzyme Inhibition

The structure of 1,2,4-triazole derivatives allows them to interact with enzymes such as acetylcholinesterase (AChE), which is important for nerve function. Inhibitors of AChE have potential applications in treating diseases like Alzheimer’s .

Material Science

Due to its unique physical and chemical properties, this compound may also find applications in material science research, particularly in the development of new materials with specific desired properties.

Each application field presents a unique set of challenges and opportunities for further research and development using this versatile compound.

ChemicalBook - Uses of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile Molbank - Inhibition effects related to AChE Springer - Application as an agro-chemical SILAE - Biological activities of 1,2,4-triazole derivatives Springer - Strategies for synthesis using 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

Safety and Hazards

Direcciones Futuras

The future directions for the study of “3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” and related compounds could involve further exploration of their anticancer properties . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Mecanismo De Acción

Target of Action

It is noted that this compound is an intermediate in the synthesis of letrozole , an antineoplastic drug. Letrozole is known to inhibit the enzyme aromatase, which plays a crucial role in the biosynthesis of estrogens . Therefore, it can be inferred that the action of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile might be related to this pathway.

Mode of Action

Given its role as an intermediate in the synthesis of letrozole , it may contribute to the inhibition of the aromatase enzyme, thereby reducing estrogen production.

Biochemical Pathways

As an intermediate in the synthesis of letrozole , it is likely involved in the estrogen biosynthesis pathway. By inhibiting the aromatase enzyme, it could potentially reduce the conversion of androgens to estrogens, affecting the levels of these hormones in the body.

Pharmacokinetics

It is noted that the compound has a predicted melting point of 69 °c and a predicted density of 119±01 g/cm3 . These properties might influence its bioavailability and pharmacokinetics.

Result of Action

As an intermediate in the synthesis of letrozole , its action could potentially lead to a reduction in estrogen levels, which could have various effects depending on the context, such as slowing the growth of certain types of breast cancer cells that require estrogen to grow.

Propiedades

IUPAC Name |

3-(1,2,4-triazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-9-2-1-3-10(4-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQNZNVPCHZDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625203 | |

| Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | |

CAS RN |

876728-37-9 | |

| Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine](/img/structure/B1613209.png)

![Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1613212.png)

![1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1613216.png)